molecular formula C15H10O3 B191432 7-Hydroxyisoflavone CAS No. 13057-72-2

7-Hydroxyisoflavone

Cat. No. B191432
CAS RN: 13057-72-2
M. Wt: 238.24 g/mol
InChI Key: WMKOZARWBMFKAS-UHFFFAOYSA-N
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Patent
US05247102

Procedure details

A mixture of 100 kg (438.5 mole) of 2,4-dihydroxy-phenyl-benzyl-ketone, 38 kg of dimethyl-formamide, 5.2 kg of morpholine and 75 kg (506 mole) of ethyl-orthoformate is stirred at 80°-90° C., while within one hour crystallization is initiated. 360 kg of chloroform are added to the suspension after 7 hours at 60° C. After cooling the crystalline substance is centrifuged, covered with chloroform, filtered and dried. 94.5 kg of 7-hydroxy-isoflavone are obtained, 7-ethoxy-isoflavone content: 0.1% by weight, yield: 90.5%.
Name
2,4-dihydroxy-phenyl-benzyl-ketone
Quantity
100 kg
Type
reactant
Reaction Step One
Quantity
38 kg
Type
reactant
Reaction Step One
Quantity
5.2 kg
Type
reactant
Reaction Step One
Name
ethyl-orthoformate
Quantity
75 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
360 kg
Type
solvent
Reaction Step Three
Yield
90.5%

Identifiers

REACTION_CXSMILES
OC1C=C(O)C=CC=1[CH:9]([C:16]([CH:18]([C:25]1[CH:30]=[CH:29]C(O)=CC=1O)C1C=CC=CC=1)=[O:17])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.CN(C)C=[O:36].N1CCOCC1.[CH2:44]([O:46][CH:47]([O-])[O-])[CH3:45]>C(Cl)(Cl)Cl>[OH:36][C:29]1[CH:45]=[C:44]2[C:18]([C:16](=[O:17])[C:9]([C:10]3[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=3)=[CH:47][O:46]2)=[CH:25][CH:30]=1

Inputs

Step One
Name
2,4-dihydroxy-phenyl-benzyl-ketone
Quantity
100 kg
Type
reactant
Smiles
OC1=C(C=CC(=C1)O)C(C1=CC=CC=C1)C(=O)C(C1=CC=CC=C1)C1=C(C=C(C=C1)O)O
Name
Quantity
38 kg
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
5.2 kg
Type
reactant
Smiles
N1CCOCC1
Name
ethyl-orthoformate
Quantity
75 kg
Type
reactant
Smiles
C(C)OC([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
360 kg
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
is stirred at 80°-90° C., while within one hour crystallization
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the crystalline substance
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=CC=C2C(C(=COC2=C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 94.5 kg
YIELD: PERCENTYIELD 90.5%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.